N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZXKDOMBSZMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide typically involves the reaction of furan-2-carbaldehyde with 2-methylthiazole-5-sulfonamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can lead to higher yields and more efficient production processes. The purification of the final product is typically achieved through crystallization or flash chromatography .
Chemical Reactions Analysis
Thiazole Ring Formation (Hantzsch Method)
The thiazole core is synthesized via the Hantzsch reaction, where α-halocarbonyl compounds react with thioamides :
Reagents :
-
2-Bromoacetophenone (α-haloketone)
-
Thiourea (thioamide equivalent)
Conditions : Solvent-free, 80–100°C, 2–4 hours.
Mechanism : Nucleophilic attack by sulfur on the α-carbon of the haloketone, followed by cyclodehydration .
Sulfonamide Bond Formation
The sulfonamide group is introduced via sulfonation of the amine intermediate:
Reagents :
-
5-Aminothiazole derivative
-
Sulfonyl chloride (e.g., methylsulfonyl chloride)
Conditions : Room temperature, dichloromethane (DCM), triethylamine (base).
Yield : ~75–85% after purification.
Reactivity of the Sulfonamide Group
The –SO₂–NH– linkage undergoes characteristic sulfonamide reactions:
Hydrolysis
Under acidic or basic conditions, the sulfonamide bond cleaves:
Acidic Hydrolysis (HCl, reflux):
Basic Hydrolysis (NaOH, 100°C):
Kinetics : Acidic hydrolysis proceeds faster (t₁/₂ = 2 hours vs. 6 hours under basic conditions).
Nucleophilic Substitution
The sulfonamide nitrogen participates in alkylation or acylation:
Example : Reaction with methyl iodide:
Yield : 60–70%.
Thiazole Ring Modifications
The electron-deficient thiazole ring undergoes electrophilic substitution and oxidation:
Electrophilic Nitration
Nitration occurs at the 4-position of the thiazole ring:
Reagents : HNO₃/H₂SO₄ (1:3 ratio), 0–5°C.
Product : 4-Nitro-2-methylthiazole-5-sulfonamide derivative.
Yield : 55% .
Oxidation of the Methyl Group
The 2-methyl group oxidizes to a carboxylic acid under strong conditions:
Reagents : KMnO₄, H₂SO₄, 80°C.
Product : 2-Carboxythiazole-5-sulfonamide.
Yield : 40% (requires optimized stoichiometry) .
Furan Ring Reactivity
The furan-2-ylmethyl group participates in electrophilic substitution and cycloaddition:
Nitration of Furan
Reagents : Acetyl nitrate (HNO₃/Ac₂O), 0°C.
Product : 5-Nitro-furan-2-ylmethyl derivative.
Regioselectivity : Nitration favors the 5-position due to electron-donating effects of the methylene group.
Diels-Alder Reaction
The furan acts as a diene in [4+2] cycloadditions:
Reagents : Maleic anhydride, 100°C.
Product : Endo-adduct with fused oxabicyclo structure.
Yield : 65% (stereoselectivity >90%).
Metal Coordination Reactions
The thiazole sulfur and sulfonamide oxygen atoms coordinate with transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II) | [Cu(L)₂]²⁺ | Antibacterial agent |
| Fe(III) | [Fe(L)Cl₂]⁺ | Catalytic oxidation |
Stability : Cu(II) complexes exhibit higher stability constants (log β = 8.2).
Comparative Reaction Data
Key reaction outcomes are summarized below:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfonamide hydrolysis | 6M HCl, reflux | Sulfonic acid + amine | 85 |
| Thiazole nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 55 |
| Furan Diels-Alder | Maleic anhydride, 100°C | Oxabicyclo adduct | 65 |
| Methyl oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | 40 |
Mechanistic Insights
-
Sulfonamide Hydrolysis : Proceeds via a two-step mechanism—protonation of the nitrogen followed by nucleophilic attack by water.
-
Thiazole Nitration : Directed by the electron-withdrawing sulfonamide group, favoring nitration at the 4-position .
-
Furan Reactivity : Enhanced dienophilic character due to conjugation with the electron-rich methylene group.
Scientific Research Applications
Medicinal Chemistry
N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide has been investigated for its potential as an antimicrobial and anticancer agent . The thiazole moiety is known for its biological activity, making derivatives of this compound promising candidates for drug development.
Antimicrobial Activity
Research has shown that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives of thiazoles have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity. In one study, compounds similar to this compound were found to have minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .
Anticancer Properties
The compound has also been evaluated for anticancer activity. A related thiazole derivative showed selective cytotoxicity against human lung adenocarcinoma cells, with IC50 values indicating promising efficacy compared to established chemotherapeutics like cisplatin . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole structure can enhance its anticancer properties.
Biological Research
This compound is being studied for its biochemical interactions and mechanisms of action.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to interact with deoxyhypusine synthase, a target enzyme in the treatment of certain infections . Such interactions can lead to the development of new therapeutic agents aimed at diseases like African trypanosomiasis.
Cellular Effects
Studies have indicated that this compound affects cellular processes such as apoptosis and cell proliferation. The compound's mechanism involves binding to biomolecules and altering gene expression patterns, which is crucial for understanding its potential therapeutic applications.
Materials Science
In addition to its biological applications, this compound is being explored in materials science for its unique electronic and optical properties.
Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block in the synthesis of more complex heterocyclic structures. Its furan and thiazole components contribute to novel materials with specific electronic characteristics beneficial for applications in organic electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
2.1.1 Tetrazole-Based Derivatives
Compounds such as N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (e.g., compounds 1–6 in ) replace the thiazole-sulfonamide core with a tetrazole ring. These derivatives exhibit potent antimicrobial activity, with compound 6 (1-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) showing inhibition of Staphylococcus epidermidis at 4 µg/mL . Key structural differences include:
- Electronic properties : The tetrazole ring (aromatic, planar) vs. the thiazole-sulfonamide (polar, hydrogen-bonding capability).
- Bioactivity : Tetrazole derivatives primarily target microbial pathogens, whereas thiazole-sulfonamides may have broader anticancer applications .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Microbial Inhibition (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) | Reference |
|---|---|---|---|
| 6 | 4 (S. epidermidis) | Not reported | |
| 8a | Moderate activity | Low (HEK-293 cells) |
2.1.2 Thiazole-Carbohydrazide Derivatives
4-Methyl-2-phenylthiazole-5-carbohydrazide (2) and its derivatives () share the thiazole core but lack the sulfonamide group. These compounds demonstrate anticancer activity against HepG-2 cells, with 7b and 11 showing IC₅₀ values of 1.61 and 1.98 µg/mL, respectively. The absence of the sulfonamide group reduces solubility but may enhance membrane permeability .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Structure | IC₅₀ (HepG-2, µg/mL) | Reference |
|---|---|---|---|
| 7b | Thiadiazole-thiazole hybrid | 1.61 ± 1.92 | |
| 11 | Hydrazonoyl chloride derivative | 1.98 ± 1.22 |
2.1.3 Benzyl-Thiazole-Furamides
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides () replace the sulfonamide with a furamide group. The furan-thiazole scaffold is retained, but the furamide moiety alters electronic distribution and binding affinity compared to sulfonamides .
Table 3: Crystallographic Data for Analogues
| Compound | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|
| 8a | P21/c | a=8.21, b=12.34, c=10.56 | |
| 8b | P21 | a=7.89, b=11.98, c=9.87 |
Pharmacological and Bioactivity Comparisons
- Antimicrobial Activity : Tetrazole derivatives outperform thiazole-sulfonamides in microbial inhibition, likely due to the tetrazole’s ability to mimic carboxylate groups in enzyme active sites .
- Anticancer Potential: Thiazole-sulfonamides and carbohydrazide derivatives show promise in oncology, with IC₅₀ values in the low µg/mL range. The sulfonamide group may enhance solubility and target engagement (e.g., carbonic anhydrase inhibition) .
- Cytotoxicity : Tetrazole derivatives exhibit lower cytotoxicity (e.g., compound 8a vs. thiazole-carbohydrazides), suggesting that the sulfonamide group may influence off-target effects .
Structure-Activity Relationships (SAR)
- Furan Substituent : The furan-2-ylmethyl group enhances lipophilicity, improving blood-brain barrier penetration in antimicrobial agents .
- Sulfonamide vs. Tetrazole : Sulfonamides offer better solubility and hydrogen-bonding capacity, whereas tetrazoles provide metabolic stability and aromatic stacking interactions .
Biological Activity
N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide is a sulfonamide compound characterized by the presence of both furan and thiazole moieties. Its unique structural features contribute to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and case studies.
This compound exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways. Key properties include:
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : Approximately 259.30 g/mol
- Solubility : Soluble in polar solvents, enhancing its bioavailability.
Cellular Effects
The compound's cellular effects are multifaceted, impacting various cell types:
- Antimicrobial Activity : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Inhibition of cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Molecular Mechanisms
The biological activity of this compound is attributed to several molecular mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for bacterial cell wall synthesis.
- Gene Expression Modulation : It influences the expression of genes involved in apoptosis and cell cycle regulation in cancer cells.
- Binding Interactions : The compound interacts with various biological targets, which can be assessed using techniques such as molecular docking and enzyme assays.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound exhibited a significant reduction in bacterial growth, with an IC50 value of approximately 1.55 µM against S. aureus, demonstrating its potential as a therapeutic agent for bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value of 23.30 ± 0.35 mM. The mechanism was linked to the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .
Research Applications
This compound has several research applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Research : Investigated for its interactions with biomolecules to understand its pharmacological profile.
- Material Science : Explored for potential applications in developing materials with specific electronic or optical properties.
Q & A
Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling a furan-2-ylmethylamine derivative with a functionalized thiazole-sulfonamide precursor. For example:
- Step 1 : React 2-methylthiazole-5-sulfonyl chloride with furan-2-ylmethylamine in anhydrous DMF or THF under nitrogen, using triethylamine as a base .
- Step 2 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallize from ethanol.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0°C to room temperature) to minimize side products like disulfonamides .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
Methodological Answer :
- X-ray Crystallography : Use SHELXL for structure refinement. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve ambiguities in sulfonamide conformation via Hirshfeld surface analysis .
- NMR Spectroscopy : Confirm substitution patterns using and NMR. Key signals:
- HRMS : Validate molecular formula (e.g., [M+H] at m/z 283.0521) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer :
- Design : Synthesize derivatives with modifications to the thiazole (e.g., substituents at C2/C4) and furan (e.g., halogenation at C5).
- Assays :
- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .
Q. What computational methods are used to predict binding modes and target interactions?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). Parameterize sulfonamide oxygen as hydrogen-bond acceptor .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Key Finding : The sulfonamide group forms critical hydrogen bonds with Lys745 and Asp855 of EGFR, while the furan enhances hydrophobic interactions .
Q. How can conflicting data on biological activity across studies be resolved?
Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., cell passage number, serum concentration in media).
- Dose-Response Validation : Repeat experiments with 8-point dilution series (0.1–100 μM) to ensure reproducibility .
- Meta-Analysis : Compare data across platforms (e.g., NCI-60 panel vs. in-house assays) to identify outliers. Use clustering algorithms (e.g., PCA) to detect batch effects .
Case Study : A 2020 study reported IC = 5.2 μM for A549 cells, but a 2021 replication found IC = 12.3 μM. Resolution traced to differences in cell viability normalization methods (MTT vs. resazurin) .
Q. What strategies are employed to improve solubility and bioavailability without compromising activity?
Methodological Answer :
- Prodrug Design : Introduce PEGylated or glycosylated moieties at the sulfonamide nitrogen.
- Co-Crystallization : Use succinic acid or cyclodextrins as co-formers to enhance aqueous solubility .
- In Silico Screening : Predict logP and polar surface area (PSA) via SwissADME. Aim for PSA < 140 Ų and logP 2–5 for optimal permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
